4-amino-N-(thiophen-2-ylmethyl)benzamide
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Description
“4-amino-N-(thiophen-2-ylmethyl)benzamide” is a compound with the molecular formula C12H12N2OS . It has a molecular weight of 232.30 g/mol .
Molecular Structure Analysis
The InChI code for “4-amino-N-(thiophen-2-ylmethyl)benzamide” is 1S/C12H12N2OS/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8,13H2,(H,14,15) . The compound has a topological polar surface area of 83.4 Ų and contains 16 heavy atoms .Physical And Chemical Properties Analysis
“4-amino-N-(thiophen-2-ylmethyl)benzamide” has a molecular weight of 232.30 g/mol, an XLogP3-AA of 1.7, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 3 .Scientific Research Applications
- Summary of the Application: The 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized and examined for antibacterial activity .
- Methods of Application or Experimental Procedures: The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .
- Results or Outcomes: The complex under study was examined for antibacterial activity. The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .
properties
IUPAC Name |
4-amino-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRESFVGIWUNALR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360622 |
Source
|
Record name | 4-amino-N-(thiophen-2-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(thiophen-2-ylmethyl)benzamide | |
CAS RN |
436095-49-7 |
Source
|
Record name | 4-amino-N-(thiophen-2-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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